2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol
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Overview
Description
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol is a chemical compound that features a bicyclo[3.1.0]hexane core structure. This bicyclic structure is a conformationally constrained bioisostere of cyclohexane, which means it can mimic the properties of cyclohexane while offering tighter binding to target proteins and better selectivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes such as the (3 + 2) annulation method mentioned above. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol involves its ability to act as a conformationally constrained bioisostere of cyclohexane . This structural feature allows it to bind more tightly to target proteins, providing better selectivity and reducing off-target effects . The compound’s unique bicyclic structure also offers resistance to metabolism, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol can be compared to other bicyclo[3.1.0]hexane-containing compounds:
Drospirenone: A birth control drug that contains a bicyclo[3.1.0]hexane core and is known for its anti-mineralocorticoid and anti-androgenic activity.
These compounds highlight the versatility and unique properties of the bicyclo[3.1.0]hexane scaffold, making this compound a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-bicyclo[3.1.0]hexanyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6(5-10)8-3-2-7-4-9(7)8/h6-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBNCWCEUKTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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